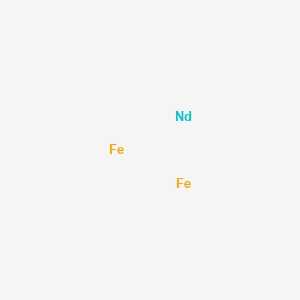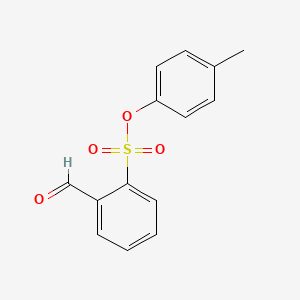
Einecs 234-677-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, compound with neodymium (2:1), also known as neodymium iron, is a compound formed by the combination of iron and neodymium in a 2:1 ratio. This compound is of significant interest due to its unique magnetic properties, making it a crucial component in the production of high-strength permanent magnets. These magnets are widely used in various applications, including electronics, automotive, and renewable energy sectors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of iron, compound with neodymium (2:1), typically involves the reduction of neodymium oxide with iron. One common method is the hydrogen decrepitation process, where neodymium oxide is reduced in the presence of hydrogen gas to form neodymium metal, which then reacts with iron to form the desired compound . The reaction conditions often require high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: In industrial settings, the production of neodymium iron boron magnets, which contain the iron-neodymium compound, involves several steps. The process begins with the melting of neodymium, iron, and boron in a vacuum induction furnace. The molten alloy is then cast into molds and rapidly cooled to form a solid ingot. This ingot is then crushed into a fine powder, which is compacted and sintered to form the final magnet .
Análisis De Reacciones Químicas
Types of Reactions: Iron, compound with neodymium (2:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides, and with halogens to form halides .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (such as chlorine and bromine), and acids. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the formation of the desired products .
Major Products Formed: The major products formed from these reactions include neodymium oxides, neodymium halides, and iron oxides. These products have various applications in different fields, including catalysis and materials science .
Aplicaciones Científicas De Investigación
Iron, compound with neodymium (2:1), has numerous scientific research applications. In chemistry, it is used in the synthesis of high-strength permanent magnets, which are essential components in various electronic devices and renewable energy systems . In biology and medicine, neodymium iron boron magnets are used in magnetic resonance imaging (MRI) machines and other medical devices . In industry, these magnets are used in electric motors, generators, and other applications requiring strong magnetic fields .
Mecanismo De Acción
The mechanism of action of iron, compound with neodymium (2:1), primarily involves its magnetic properties. The compound exhibits strong magnetic fields due to the alignment of the magnetic moments of the neodymium and iron atoms. This alignment creates a powerful magnetic force, which is harnessed in various applications, such as electric motors and generators .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to iron, compound with neodymium (2:1), include other rare earth-iron compounds, such as samarium cobalt (SmCo) and dysprosium iron (DyFe) compounds .
Uniqueness: What sets iron, compound with neodymium (2:1), apart from these similar compounds is its exceptional magnetic strength and stability. Neodymium iron boron magnets, which contain this compound, are known for their high coercivity, remanence, and maximum energy product, making them the strongest permanent magnets available .
Propiedades
Número CAS |
12023-23-3 |
|---|---|
Fórmula molecular |
Fe2Nd |
Peso molecular |
255.93 g/mol |
Nombre IUPAC |
iron;neodymium |
InChI |
InChI=1S/2Fe.Nd |
Clave InChI |
ZWKKPKNPCSTXGA-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)


